molecular formula C12H15N5O3S B500293 N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 941904-72-9

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B500293
CAS No.: 941904-72-9
M. Wt: 309.35g/mol
InChI Key: YMWNBFPOURINES-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is a common scaffold in drug design due to its versatile chemical properties and biological activities

Biochemical Analysis

Biochemical Properties

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The inhibition of aromatase by this compound can lead to a decrease in estrogen levels, making it a potential candidate for the treatment of estrogen-dependent cancers . Additionally, this compound can bind to various proteins through hydrogen bonding and dipole interactions, further influencing its biochemical properties .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, in MCF-7 breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of aromatase, inhibiting its enzymatic activity and reducing estrogen production . Additionally, this compound can interact with other proteins and enzymes through hydrogen bonding and dipole interactions, leading to changes in gene expression and cellular function . These interactions contribute to its anticancer and cytotoxic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that this compound can induce sustained cytotoxic effects in cancer cells, leading to prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with biomolecules and its subsequent biological effects .

Preparation Methods

The synthesis of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can be compared with other triazole-containing compounds, such as:

Properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNBFPOURINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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